

# Application Notes and Protocols: Investigating the Combined Efficacy of Janagliflozin and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Janagliflozin |           |
| Cat. No.:            | B10822229     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of **Janagliflozin** in combination with metformin for the treatment of Type 2 Diabetes Mellitus (T2DM).

### Introduction

Janagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT2, Janagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1] Metformin, a biguanide, is a first-line therapy for T2DM that primarily acts by reducing hepatic glucose production and improving insulin sensitivity in peripheral tissues.[2][3] The combination of these two agents with distinct and complementary mechanisms of action presents a promising strategy for achieving enhanced glycemic control in individuals with T2DM.

# **Mechanism of Action: A Synergistic Approach**

The co-administration of **Janagliflozin** and metformin targets multiple pathophysiological pathways implicated in T2DM. **Janagliflozin**'s insulin-independent mechanism of promoting



urinary glucose excretion complements metformin's primary effects on the liver and peripheral tissues.[1][2]

At a cellular level, both drugs influence key signaling pathways that regulate energy metabolism. Metformin is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] SGLT2 inhibitors, including **Janagliflozin**, have also been shown to activate AMPK, potentially through indirect mechanisms related to cellular stress and altered nutrient sensing.[5][6] The combined activation of AMPK by both drugs is hypothesized to lead to a synergistic inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation, and to enhance catabolic processes that improve glucose metabolism.[4][5]



Click to download full resolution via product page

**Fig. 1:** Combined Signaling Pathways of **Janagliflozin** and Metformin.

# **Preclinical and Clinical Data Summary**



A multicenter, randomized, double-blind, placebo-controlled, phase 3 clinical trial evaluated the efficacy and safety of **Janagliflozin** as an add-on therapy to metformin in Chinese patients with T2DM inadequately controlled with metformin alone.[7] The study consisted of a 24-week treatment period followed by a 28-week extension.[7]

Table 1: Key Efficacy Outcomes at Week 24 (Placebo-Adjusted Least Squares Mean Changes from Baseline)[7]

| Parameter                               | Janagliflozin 25 mg +<br>Metformin | Janagliflozin 50 mg +<br>Metformin |
|-----------------------------------------|------------------------------------|------------------------------------|
| HbA1c (%)                               | -0.58 (p < 0.0001)                 | -0.58 (p < 0.0001)                 |
| Fasting Plasma Glucose (mmol/L)         | Significant Reduction (p < 0.05)   | Significant Reduction (p < 0.05)   |
| 2-hour Postprandial Glucose<br>(mmol/L) | Significant Reduction (p < 0.05)   | Significant Reduction (p < 0.05)   |
| Body Weight (kg)                        | Significant Reduction (p < 0.05)   | Significant Reduction (p < 0.05)   |
| Systolic Blood Pressure (mmHg)          | Significant Reduction (p < 0.05)   | Significant Reduction (p < 0.05)   |
| HDL Cholesterol (mmol/L)                | Significant Improvement (p < 0.05) | Significant Improvement (p < 0.05) |
| Insulin Sensitivity                     | Significant Improvement (p < 0.05) | Significant Improvement (p < 0.05) |

Table 2: Proportion of Patients Achieving HbA1c <7.0% at Week 24[7]

| Treatment Group                 | Percentage of Patients |
|---------------------------------|------------------------|
| Placebo + Metformin             | 28.0%                  |
| Janagliflozin 25 mg + Metformin | 41.8%                  |
| Janagliflozin 50 mg + Metformin | 41.7%                  |



The study concluded that **Janagliflozin** (25 mg or 50 mg once daily) added to metformin therapy significantly improved glycemic control, reduced body weight and systolic blood pressure, and was generally well-tolerated.[7]

# **Experimental Protocols**

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of **Janagliflozin** in combination with metformin.

## **Preclinical Investigations (Rodent Models)**



Click to download full resolution via product page

Fig. 2: Preclinical Experimental Workflow.

1. Hyperinsulinemic-Euglycemic Clamp in Rodents



This procedure is the gold standard for assessing insulin sensitivity in vivo.

#### Animal Preparation:

- Perform catheterization surgery on the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp procedure to allow for recovery.
- House animals individually and maintain them on a standard diet.
- Fast the animals overnight (maximum 16 hours) before the experiment.

#### Procedure:

- Initiate a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).
- Simultaneously, begin a variable infusion of 20% dextrose.
- Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
- Adjust the dextrose infusion rate to maintain euglycemia (normal blood glucose levels).[8]
- Once a steady state of glucose infusion is achieved for at least 30 minutes, this rate is considered indicative of whole-body insulin sensitivity.[8]
- (Optional) A bolus of radiolabeled glucose (e.g., [3-3H]glucose) can be administered to assess tissue-specific glucose uptake.

## **Clinical Investigations (Human Subjects)**

1. Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to handle an oral glucose load.

#### Participant Preparation:

- Participants should consume a diet with at least 150g of carbohydrates per day for three days prior to the test.[9][10]
- Fast for at least 8-10 hours overnight before the test. Water is permitted.[9][11]



 Discontinue any medications that could affect glucose tolerance, as advised by a physician.[10]

#### Procedure:

- Collect a fasting blood sample (time 0).[11]
- Administer a standard 75g oral glucose solution, to be consumed within 5 minutes.
- Collect blood samples at timed intervals, typically 30, 60, 90, and 120 minutes after glucose ingestion.[11]
- Analyze plasma samples for glucose and insulin concentrations.
- 2. Mixed Meal Tolerance Test (MMTT)

The MMTT provides a more physiological assessment of insulin secretion in response to a meal.

- Participant Preparation:
  - Similar to the OGTT, ensure adequate carbohydrate intake for three days prior and an overnight fast.[13]
- Procedure:
  - Collect a fasting blood sample.
  - The participant consumes a standardized liquid mixed meal (e.g., Ensure® High Protein)
     containing carbohydrates, protein, and fat. The amount is often based on body weight.[13]
  - Collect blood samples at regular intervals (e.g., every 30-60 minutes) for up to 4-5 hours to measure glucose, insulin, and C-peptide levels.[13][14]

## **Data Analysis and Interpretation**

 Insulin Sensitivity: Can be calculated from clamp studies (glucose infusion rate) or estimated from fasting glucose and insulin levels using the Homeostatic Model Assessment of Insulin



Resistance (HOMA-IR).

- Beta-Cell Function: Can be assessed from OGTT or MMTT data by calculating indices such as the insulinogenic index or the Homeostatic Model Assessment of Beta-cell function (HOMA-B).
- Signaling Pathway Analysis: Western blotting and qPCR data from preclinical studies can be
  used to quantify the activation of AMPK and the inhibition of mTOR signaling, providing
  mechanistic insights into the synergistic effects of the drug combination.

## Conclusion

The combination of **Janagliflozin** and metformin represents a robust therapeutic strategy for the management of T2DM. The complementary mechanisms of action, supported by strong clinical evidence, demonstrate significant improvements in glycemic control and other metabolic parameters. The detailed protocols provided herein offer a framework for researchers to further investigate the synergistic effects and underlying molecular mechanisms of this promising combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the therapeutic class of Janagliflozin? [synapse.patsnap.com]
- 2. A preclinical overview of metformin for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic Agents, From Metformin to SGLT2 Inhibitors and GLP1 Receptor Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR and SGLT-2 Inhibitors: Their Synergistic Effect on Age-Related Processes PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



- 7. Efficacy and safety of janagliflozin as add-on therapy to metformin in Chinese patients with type 2 diabetes inadequately controlled with metformin alone: A multicentre, randomized, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 9. testmenu.com [testmenu.com]
- 10. Glucose Tolerance Test StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 12. prosciento.com [prosciento.com]
- 13. sjhc.london.on.ca [sjhc.london.on.ca]
- 14. uhs.nhs.uk [uhs.nhs.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Investigating the Combined Efficacy of Janagliflozin and Metformin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822229#using-janagliflozin-incombination-with-metformin-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.